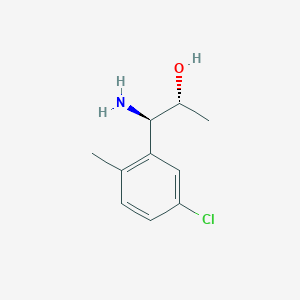
(1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields This compound features a chiral center at the second carbon, making it an interesting subject for stereochemical studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as 5-chloro-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R,2R)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming oximes or nitroso derivatives.
Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexane derivatives.
Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents are typically used.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of enantioselective binding and activity.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it versatile for various applications.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the aromatic ring can engage in π-π interactions. The chiral center allows for enantioselective binding, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL: The enantiomer of the compound, with different stereochemical properties.
1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL: The racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1-Amino-1-(2-methylphenyl)propan-2-OL: A similar compound without the chloro group, affecting its reactivity and applications.
Uniqueness
(1R,2R)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a chloro-substituted aromatic ring
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
LQQQRHAUAACIFI-XCBNKYQSSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)Cl)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



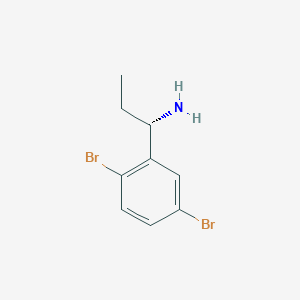
![(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15237252.png)
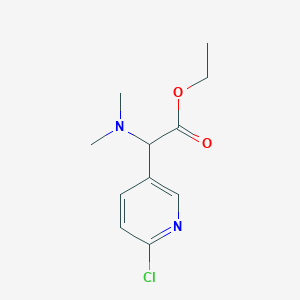
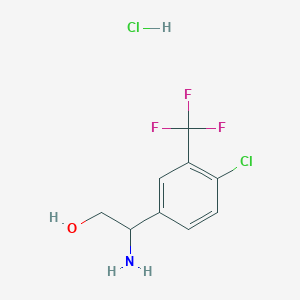

![(3Z)-3-[(dimethylamino)methylidene]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B15237272.png)
![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
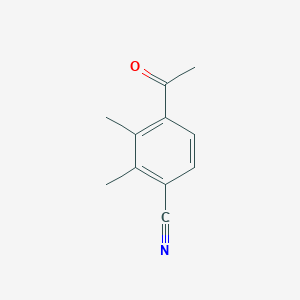

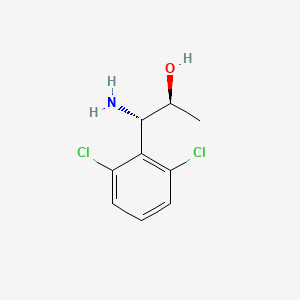
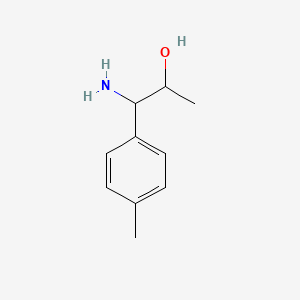
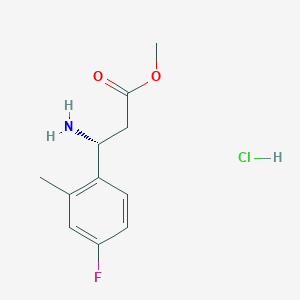
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)
